molecular formula C3H6O B057817 Acetone-13C3 CAS No. 93628-01-4

Acetone-13C3

Cat. No.: B057817
CAS No.: 93628-01-4
M. Wt: 61.057 g/mol
InChI Key: CSCPPACGZOOCGX-VMIGTVKRSA-N
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Description

Acetone-13C3: is a labeled compound of acetone where all three carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance spectroscopy and isotopic tracing studies. The molecular formula of this compound is 13C3H6O, and it has a molecular weight of approximately 61.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acetone-13C3 typically involves the synthesis of acetone using starting materials that are enriched with carbon-13. One common method is the catalytic reaction of carbon-13 labeled methanol with carbon-13 labeled carbon monoxide to produce carbon-13 labeled acetone. The reaction conditions often include the use of a suitable catalyst, such as a metal catalyst, and specific temperature and pressure conditions to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of carbon-13 enriched feedstocks and efficient catalytic systems to ensure high isotopic purity and yield. The industrial production also emphasizes safety and cost-effectiveness, ensuring that the final product meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: Acetone-13C3 undergoes various chemical reactions similar to those of regular acetone. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetone-13C3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance Spectroscopy: this compound is used as a standard or reference compound in nuclear magnetic resonance spectroscopy to study carbon-13 environments in molecules.

    Isotopic Tracing Studies: It is used in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.

    Chemical Reaction Mechanisms: Researchers use this compound to investigate the mechanisms of chemical reactions by tracking the movement of carbon-13 atoms.

    Material Science: It is used in the study of polymerization processes and the characterization of new materials

Mechanism of Action

The mechanism of action of Acetone-13C3 is similar to that of regular acetone, but its isotopic labeling allows for more detailed studies. In nuclear magnetic resonance spectroscopy, the carbon-13 atoms in this compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In isotopic tracing studies, the labeled carbon atoms enable researchers to follow the metabolic pathways and chemical transformations of acetone in various systems .

Comparison with Similar Compounds

Uniqueness: Acetone-13C3 is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is particularly useful in detailed nuclear magnetic resonance spectroscopy and isotopic tracing studies. This complete labeling allows for more precise and accurate tracking of carbon atoms in various chemical and biochemical processes .

Properties

IUPAC Name

(1,2,3-13C3)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465668
Record name Acetone-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93628-01-4
Record name 2-Propanone-1,2,3-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93628-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetone-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-13C3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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